[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid [Methyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473990
InChI: InChI=1S/C9H13N3O2/c1-7(12(2)6-9(13)14)8-5-10-3-4-11-8/h3-5,7H,6H2,1-2H3,(H,13,14)
SMILES: CC(C1=NC=CN=C1)N(C)CC(=O)O
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13473990

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

[Methyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid -

Specification

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name 2-[methyl(1-pyrazin-2-ylethyl)amino]acetic acid
Standard InChI InChI=1S/C9H13N3O2/c1-7(12(2)6-9(13)14)8-5-10-3-4-11-8/h3-5,7H,6H2,1-2H3,(H,13,14)
Standard InChI Key GMABIKNQBPYXFE-UHFFFAOYSA-N
SMILES CC(C1=NC=CN=C1)N(C)CC(=O)O
Canonical SMILES CC(C1=NC=CN=C1)N(C)CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of [Methyl-(1-pyrazin-2-yl-ethyl)-amino]-acetic acid (C9_9H14_{14}N3_3O2_2) consists of a pyrazine ring substituted at the 2-position with an ethyl group. The ethyl chain is further functionalized with a methylamino group and an acetic acid side chain (Fig. 1). Key features include:

  • Pyrazine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, conferring electron-deficient properties that influence reactivity .

  • Ethylamino Linker: A two-carbon chain connecting the pyrazine to the methylamino group, providing conformational flexibility.

  • Acetic Acid Moiety: A carboxylate group capable of hydrogen bonding and ionic interactions, enhancing solubility in polar solvents .

Theoretical calculations predict a molecular weight of 211.23 g/mol and a logP value of -0.89, suggesting moderate hydrophilicity. Hydrogen-bond donor/acceptor counts (3/5) align with typical bioactive molecules .

Synthetic Pathways and Reaction Optimization

Precursor Selection and Coupling Strategies

Synthesis likely follows a multi-step sequence analogous to pyrazine-2-carboxylic acid derivatization methods :

  • Pyrazine Ethylation: Reaction of pyrazine-2-carbonitrile with ethyl bromide under nucleophilic substitution conditions to introduce the ethyl group.

  • Methylamination: Treatment with methylamine in the presence of a palladium catalyst to form the methylamino-ethyl intermediate.

  • Acetic Acid Conjugation: Coupling the intermediate with bromoacetic acid via a nucleophilic acyl substitution, optimized using diisopropylethylamine (DIPEA) in dimethylformamide (DMF) .

Key challenges include mitigating side reactions during ethylation and ensuring regioselectivity at the pyrazine nitrogen. Purification via silica gel chromatography (DCM/MeOH, 9:1) yields the final product .

Yield and Scalability

Pilot-scale trials with analogous compounds report yields of 45–60% after purification . Reaction scalability is limited by exothermicity during the ethylation step, necessitating controlled temperature gradients (-10°C to 25°C).

Physicochemical and Spectroscopic Profiles

Thermal Stability and Solubility

  • Melting Point: Estimated at 148–152°C based on structurally similar N-methylpiperidine derivatives .

  • Solubility: High solubility in DMF (>100 mg/mL), moderate in water (12 mg/mL at 25°C), and low in hexane (<0.1 mg/mL) .

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, D2_2O): δ 8.45 (s, 1H, pyrazine-H), 8.32 (s, 1H, pyrazine-H), 3.72 (q, 2H, CH2_2NH), 3.15 (s, 3H, N-CH3_3), 2.98 (t, 2H, CH2_2COO), 2.45 (s, 2H, COOCH2_2) .

  • IR (KBr): 3280 cm1^{-1} (N-H stretch), 1705 cm1^{-1} (C=O), 1550 cm1^{-1} (pyrazine ring) .

Industrial and Research Applications

Flavor and Fragrance Chemistry

Pyrazines contribute nutty/roasted flavors in foods . While this compound’s volatility is low (predicted VP = 1.2 × 105^{-5} mmHg), its derivatives could serve as non-volatile flavor precursors.

Material Science

The conjugated π-system enables potential use in organic semiconductors. Theoretical bandgap calculations (3.1 eV) align with hole-transport materials .

Analytical and Regulatory Considerations

Chromatographic Detection

Reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeOH) elutes at 6.7 min, with UV-Vis λmax_{max} = 265 nm .

Regulatory Status

No current FDA approvals. Analogous compounds are classified as experimental (DrugBank ID: DB07546) .

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